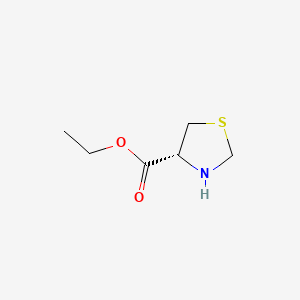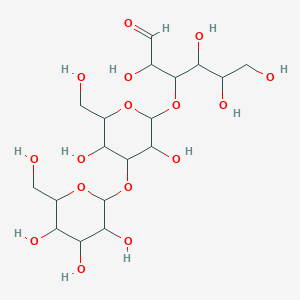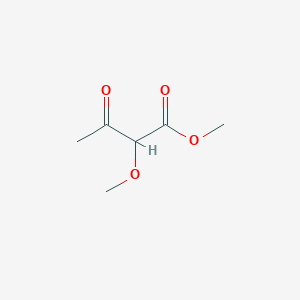
Methyl 2-methoxy-3-oxobutanoate
Übersicht
Beschreibung
Methyl 2-methoxy-3-oxobutanoate, also known as Methyl 2-methoxyacetoacetate, is a chemical compound with the molecular formula C6H10O4. It is a colorless liquid with a fruity odor and is commonly used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis and Synthesis
Methyl 2-methoxy-3-oxobutanoate is used in asymmetric catalytic processes. For instance, its hydrogenation was explored to produce enantiomerically pure compounds, serving as building blocks in natural product syntheses. This process achieved a high enantiomeric excess, demonstrating its utility in creating specific chiral molecules (Ostermeier et al., 2003).
Role in Biosynthesis
It's involved in the biosynthesis of various compounds. For example, 4-methylthio-2-oxobutanoate, a derivative, was identified as an intermediate in the biosynthesis of ethylene from methionine in different microorganisms (Billington et al., 1979). This highlights its role in the metabolic pathways of bacteria and fungi.
Application in NMR Studies
In nuclear magnetic resonance (NMR) studies, especially for high molecular weight proteins, specific labelling of methyl groups is essential. An efficient synthetic route was proposed using a derivative of methyl 2-methoxy-3-oxobutanoate for this purpose, optimizing magnetization transfer in large proteins (Ayala et al., 2012).
Material Science and Electronics
In the field of material science, derivatives of methyl 2-methoxy-3-oxobutanoate have been used to deposit copper films. These films were deposited at low temperatures, showing conformal coverage on patterned substrates, indicating its potential application in electronics (Hwang et al., 1996).
Eigenschaften
IUPAC Name |
methyl 2-methoxy-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)5(9-2)6(8)10-3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDIMKYHJYCKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508336 | |
| Record name | Methyl 2-methoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-3-oxobutanoate | |
CAS RN |
81114-96-7 | |
| Record name | Methyl 2-methoxy-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





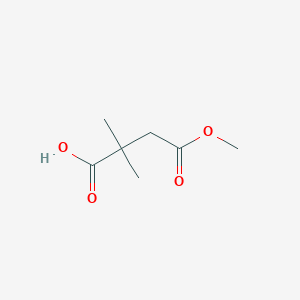


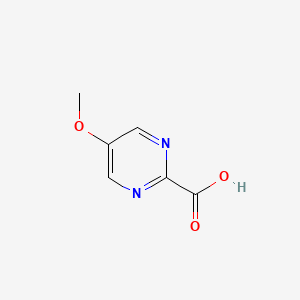
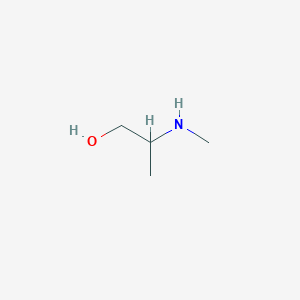
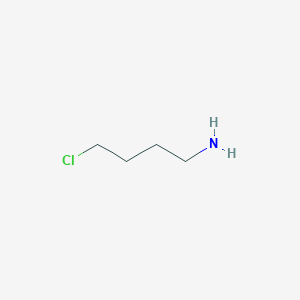
![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)



